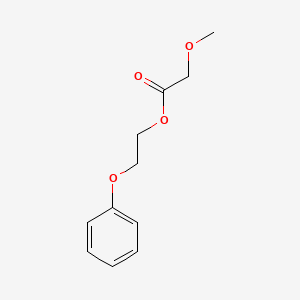

2-Phenoxyethyl methoxyacetate

Description

Structure

3D Structure

Properties

CAS No. |

60359-62-8 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-phenoxyethyl 2-methoxyacetate |

InChI |

InChI=1S/C11H14O4/c1-13-9-11(12)15-8-7-14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

XPGLVJVSZZUFAD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Phenoxyethyl Methoxyacetate

Esterification Reactions: Optimized Protocols and Catalytic Systems for 2-Phenoxyethyl Methoxyacetate (B1198184) Synthesis

Esterification remains a fundamental and widely practiced method for synthesizing esters. The formation of 2-Phenoxyethyl methoxyacetate via this route involves the reaction of an alcohol (2-phenoxyethanol) with a carboxylic acid (methoxyacetic acid) or its derivatives. Optimization of these processes is crucial for achieving high yields and purity.

Direct esterification, commonly known as Fischer esterification, involves the reaction of methoxyacetic acid with 2-phenoxyethanol (B1175444) in the presence of an acid catalyst. wvu.edunih.gov This reaction is reversible, and strategies to drive the equilibrium towards the product are essential for achieving high conversion. masterorganicchemistry.comorganic-chemistry.org Common methods include using an excess of one reactant (typically the alcohol) or removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of methoxyacetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen of 2-phenoxyethanol then attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.com

A range of acid catalysts can be employed, from simple mineral acids like sulfuric acid (H₂SO₄) to solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst) or zeolites, which offer advantages in terms of separation and recyclability. cerritos.edu

Table 1: Influence of Catalytic Systems on Direct Esterification Yield

The following data is illustrative, based on typical Fischer esterification outcomes.

| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| H₂SO₄ (conc.) | 3:1 | 120 | 8 | 85-95 |

| p-TsOH | 3:1 | 120 (with Dean-Stark) | 12 | 90-98 |

| Amberlyst-15 | 2:1 | 100 | 24 | 75-85 |

Transesterification is an alternative route where 2-phenoxyethanol displaces the alcohol moiety of a pre-existing methoxyacetate ester, such as methyl methoxyacetate or ethyl methoxyacetate. This method avoids the production of water, and the equilibrium is typically driven by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. The reaction can be catalyzed by acids (H₂SO₄, p-TsOH), bases (e.g., sodium methoxide, CH₃ONa), or organometallic compounds. organic-chemistry.org

Under basic conditions, the mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of 2-phenoxyethanol by the base catalyst) on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide (e.g., methoxide) to yield this compound. google.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by 2-phenoxyethanol. organic-chemistry.org

Table 2: Comparison of Catalysts in Transesterification of 2-Phenoxyethanol

The following data is representative of typical transesterification reactions.

| Catalyst System | Starting Ester | Temperature (°C) | Byproduct Removed | Typical Conversion (%) |

| p-Toluenesulfonic acid (p-TsOH) | Methyl Methoxyacetate | 130 | Methanol | >90 |

| Sodium Methoxide (CH₃ONa) | Methyl Methoxyacetate | 80 | Methanol | >95 |

| Tetrabutyl Titanate | Ethyl Methoxyacetate | 150 | Ethanol | ~90 |

Biocatalytic synthesis using enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems or organic solvents, which minimizes byproducts and energy consumption. researchgate.netscispace.com Candida antarctica lipase (B570770) B (CALB), frequently used in its immobilized form (e.g., Novozym 435), is a robust and versatile biocatalyst for such transformations. nih.govrsc.orgnih.gov

The synthesis can proceed either through direct esterification of 2-phenoxyethanol and methoxyacetic acid or through transesterification using an acyl donor like vinyl methoxyacetate. The use of vinyl esters is particularly effective as the reaction is rendered essentially irreversible by the tautomerization of the released vinyl alcohol to acetaldehyde. researchgate.net Key parameters that require optimization include temperature, substrate molar ratio, enzyme loading, and water activity. researchgate.netfrontiersin.org Water, a product of direct esterification, can be removed using molecular sieves to shift the equilibrium and enhance the final yield. mdpi.comresearchgate.net

Table 3: Optimization of Novozym 435-Catalyzed Synthesis of this compound

The following data is based on optimization studies of analogous lipase-catalyzed esterifications.

| Temperature (°C) | Enzyme Loading (% w/w) | Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion (%) |

| 40 | 10 | 1:1 | 24 | 75 |

| 50 | 10 | 1:1 | 24 | 88 |

| 60 | 10 | 1:1 | 24 | 95 |

| 60 | 15 | 1:1.2 | 18 | >98 |

| 70 | 15 | 1:1.2 | 18 | 92 (slight denaturation) |

Novel Synthetic Routes and Convergent Strategies

Beyond direct esterification, other synthetic methodologies can provide access to this compound, often through multi-step, convergent pathways that build the molecule from different precursors.

A convergent strategy for synthesizing this compound can involve the initial formation of a simple methoxyacetate ester, followed by its transesterification. Carbonylation reactions provide a route to produce methyl methoxyacetate, a key intermediate. Specifically, the acid-catalyzed carbonylation of dimethoxymethane (B151124) (DMM) with carbon monoxide (CO) has been shown to be an effective method. google.com

This process typically utilizes solid acid catalysts like zeolites (e.g., MFI, FAU) or sulfonated ion-exchange resins. The reaction mechanism is initiated by the interaction of DMM with a Brønsted acid site on the catalyst to form a methoxymethoxy intermediate. This intermediate then undergoes carbonylation (insertion of a CO molecule) to form a methoxyacetyl species, which is the precursor to methyl methoxyacetate. This two-step approach—carbonylation followed by transesterification (as described in section 2.1.2)—represents a flexible and modern route to the target compound.

Nucleophilic substitution offers two primary pathways for the construction of the ester linkage in this compound.

Reaction of a Phenoxyethyl Halide with a Methoxyacetate Salt: In this Sɴ2-type reaction, a suitable precursor such as 2-phenoxyethyl bromide is reacted with a salt of methoxyacetic acid, like sodium methoxyacetate. nih.gov The methoxyacetate anion acts as the nucleophile, displacing the bromide leaving group from the primary carbon of the phenoxyethyl moiety. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the substitution reaction.

Reaction of Methoxyacetyl Chloride with 2-Phenoxyethanol: This pathway involves a nucleophilic acyl substitution. Methoxyacetic acid is first converted to the more reactive methoxyacetyl chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acid chloride is a potent electrophile. Subsequent reaction with 2-phenoxyethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, leads to the formation of this compound. nih.govthermofisher.krtcichemicals.com This method is generally fast and high-yielding due to the high reactivity of the acid chloride.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, allow for the rapid construction of complex molecules. arkat-usa.org

Chiral Synthesis and Stereoselective Approaches for this compound Derivatives

While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers. The synthesis of enantiomerically pure derivatives is crucial in fields such as pharmaceuticals and materials science. Chiral synthesis and stereoselective approaches aim to produce a single enantiomer of a chiral molecule.

Methods for achieving this include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, a chiral derivative of this compound could potentially be synthesized from a chiral phenoxyethanol (B1677644) precursor. nih.gov Alternatively, a stereoselective reaction, such as an enzymatic resolution or a reaction employing a chiral catalyst, could be employed to selectively produce one enantiomer. nih.govmdpi.com The specific approach would depend on the desired stereochemistry and the structure of the target derivative. As with multi-component reactions, dedicated research on the chiral synthesis of this compound derivatives is not prominently reported.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govorganic-chemistry.org The twelve principles of green chemistry provide a framework for developing more sustainable chemical syntheses. acs.org

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, easier product separation, and reduced waste. rsc.orgnih.gov For the synthesis of this compound, a solvent-free esterification could be achieved by heating a mixture of 2-phenoxyethanol and methoxyacetic acid or its methyl ester with a suitable catalyst. nih.govresearchgate.net Microwave irradiation is another technique that can facilitate solvent-free reactions by providing efficient and rapid heating. researchgate.net

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption. acs.org For the synthesis of this compound, a variety of catalysts could be employed to promote the esterification or transesterification reaction.

Sustainable catalyst design focuses on using earth-abundant and non-toxic metals, developing heterogeneous catalysts that can be easily separated and recycled, and designing catalysts that operate under mild reaction conditions. mdpi.comrsc.org Solid acid catalysts, such as ion-exchange resins and zeolites, are attractive alternatives to corrosive mineral acids like sulfuric acid. mdpi.comacs.orgmdpi.com These materials are non-corrosive, reusable, and can simplify product purification. mdpi.com The design of novel catalysts with optimized activity and selectivity for the synthesis of esters remains an active area of research. royalsocietypublishing.org

Table 1: Comparison of Catalysts for Ester Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acids (e.g., H₂SO₄) | High activity | Corrosive, difficult to separate, waste generation |

| Heterogeneous Solid Acids (e.g., Resins, Zeolites) | Reusable, non-corrosive, easy separation | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |

| Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions | Higher cost, sensitivity to temperature and pH |

Reaction Mechanism Elucidation through Experimental and Theoretical Approaches

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The synthesis of this compound would likely proceed through a transesterification or Fischer esterification mechanism.

The transesterification mechanism involves the exchange of the alkoxy group of an ester with an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A base-catalyzed mechanism involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com

The study of reaction kinetics provides information about the rate of a reaction and the factors that influence it, such as temperature, concentration, and the presence of a catalyst. researchgate.netresearchgate.net Kinetic studies of the synthesis of this compound would involve monitoring the concentration of reactants and products over time under various conditions. This data can be used to determine the rate law and the activation energy of the reaction, providing insights into the reaction mechanism. tue.nlmdpi.com

Thermodynamic studies provide information about the energy changes that occur during a reaction and the position of the equilibrium. mdpi.com For the esterification reaction, which is typically reversible, understanding the thermodynamics is essential for maximizing the product yield. Le Chatelier's principle can be applied to shift the equilibrium towards the product side, for example, by removing water or the alcohol byproduct. libretexts.org

Lack of Specific Research Data for this compound

General methodologies for transition state analysis and reaction coordinate mapping are well-established in computational chemistry. These techniques are crucial for understanding the mechanisms of chemical reactions by identifying the highest energy point along a reaction pathway (the transition state) and mapping the energetic landscape of the transformation.

While the principles of these analyses are broadly applicable, specific computational studies detailing the transition states and reaction coordinates for the synthesis or reactions of this compound are not publicly available at this time. Such an analysis would typically involve quantum mechanical calculations to model the potential energy surface of the reacting system.

Further research and dedicated computational studies would be necessary to provide the specific data required for a detailed discussion on the transition state analysis and reaction coordinate mapping of this compound.

Computational and Theoretical Investigations of 2 Phenoxyethyl Methoxyacetate Chemistry

Computational Prediction of Reaction Mechanisms and Pathways

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a set of atoms as a function of their spatial coordinates. researchgate.net It provides a theoretical landscape that maps all possible conformations of a molecule and the energy pathways for chemical reactions. researchgate.net By analogy, a PES can be thought of as a topographical map where low-lying valleys represent stable molecules (reactants and products) and mountain passes correspond to transition states. researchgate.net

For 2-Phenoxyethyl methoxyacetate (B1198184), mapping the PES for a specific reaction, such as its base-catalyzed hydrolysis, would be a critical step in understanding its reactivity. The hydrolysis reaction involves the cleavage of the ester bond by a hydroxide (B78521) ion to form 2-phenoxyethanol (B1175444) and methoxyacetate.

Hypothetical Reaction: 2-Phenoxyethyl methoxyacetate + OH⁻ → 2-Phenoxyethanol + Methoxyacetate⁻

The PES for this reaction would be a multidimensional surface where the energy is plotted against geometric parameters, such as the distance between the hydroxide oxygen and the ester's carbonyl carbon, and the length of the breaking C-O bond. Key points on this surface would include:

Reactants: The initial state where this compound and the hydroxide ion are separated and at a local energy minimum.

Pre-reaction Complex: A stable intermediate where the reactants are held together by intermolecular forces before the reaction begins.

Transition State (TS): The highest energy point along the lowest energy path from reactants to products. This represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org

Tetrahedral Intermediate: A short-lived intermediate formed after the nucleophilic attack of the hydroxide ion on the carbonyl carbon. acs.org

Products: The final state where the resulting 2-phenoxyethanol and methoxyacetate are separated, representing another local energy minimum.

Below is a table illustrating hypothetical energy values for the key stationary points on the PES for the hydrolysis of this compound, calculated at a specific level of theory.

| Stationary Point | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +11.5 |

| Tetrahedral Intermediate | Addition product of OH⁻ to the carbonyl group | -15.2 |

| Transition State 2 (TS2) | Cleavage of the C-O bond to release 2-phenoxyethanol | +5.8 |

| Products | 2-Phenoxyethanol + Methoxyacetate⁻ | -25.0 |

Transition State Localization

The transition state (TS) is a critical concept in chemical kinetics, representing the configuration of highest potential energy along the reaction coordinate. wikipedia.org It is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier between reactants and products. wikipedia.org Identifying the precise geometry and energy of the transition state is essential for calculating reaction rates and understanding the reaction mechanism.

Computational methods are used to locate this first-order saddle point on the PES. A key characteristic of a true transition state is that its structure corresponds to an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. This is confirmed by a vibrational frequency analysis. A transition state structure is uniquely identified by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. researchgate.net

For the hydrolysis of this compound, localizing the transition state for the rate-determining step (typically the formation of the tetrahedral intermediate) would provide insight into the reaction's activation energy. acs.org The table below presents hypothetical data from a vibrational frequency calculation for such a transition state.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 1850i | Asymmetric stretch corresponding to the formation of the C-OH bond and breaking of the C=O π-bond (Reaction Coordinate) |

| 2 | 250 | Rocking of the phenoxyethyl group |

| 3 | 1100 | C-O single bond stretch |

| 4 | 1450 | CH₂ scissoring |

| 5 | 3100 | Aromatic C-H stretch |

Note: The 'i' denotes an imaginary frequency.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.org These models establish a correlation between calculated molecular descriptors (which numerically represent the chemical structure) and an experimentally measured property. nih.gov

The fundamental steps in developing a QSPR model include:

Data Set Selection: Compiling a set of molecules with known experimental values for the property of interest.

Descriptor Generation: Calculating a large number of molecular descriptors for each molecule. These can be topological, geometric, electronic, or constitutional.

Variable Selection: Identifying the subset of descriptors that have the most significant correlation with the property.

Model Construction: Using statistical methods, such as multiple linear regression (MLR), to build the mathematical equation relating the selected descriptors to the property. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

A QSPR model could be developed to predict a property of this compound, such as its boiling point, solubility, or chromatographic retention time. This would involve creating a dataset of structurally similar esters and their measured properties. The model could then predict the property for this compound and other new esters without the need for experimental measurement.

The table below provides a hypothetical example of a QSPR dataset for predicting the boiling point of a series of related esters.

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | LogP | Experimental Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl Acetate (B1210297) | 88.11 | 26.3 | 0.73 | 77.1 |

| Propyl Methoxyacetate | 132.16 | 35.5 | 0.85 | 158.0 |

| Ethyl Phenoxyacetate (B1228835) | 180.19 | 35.5 | 2.10 | 245.0 |

| 2-Phenoxyethyl acetate | 180.19 | 35.5 | 1.80 | 260.0 |

| This compound | 210.23 | 44.8 | 1.92 | (Predicted) |

Machine Learning and Artificial Intelligence in Chemical Research Pertaining to Esters

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the discovery of new molecules, and the optimization of synthetic routes. pharmaceutical-technology.com In the context of esters, ML models can be trained on large datasets of known reactions and properties to learn complex relationships that are not easily captured by traditional QSPR models. mit.edu

Unlike physics-based computational models, which simulate molecular interactions from first principles, ML models are data-driven. They use algorithms to identify patterns in existing data and then use these patterns to make predictions about new, unseen data. bohrium.com

Applications of ML in ester chemistry include:

Predicting Reaction Yields: ML models, such as random forests or neural networks, can be trained on experimental data to predict the yield of an esterification reaction under various conditions (e.g., catalyst, solvent, temperature). pharmaceutical-technology.comacs.org

Predicting Hydrolysis Rates: Deep learning models, such as autoencoders, have been used to predict the base-catalyzed hydrolysis rate constants for carboxylic acid esters. nih.gov

Recommending Reaction Conditions: Neural networks can be trained on vast reaction databases to suggest suitable catalysts, reagents, and solvents for a desired transformation involving an ester. acs.org

De Novo Molecular Design: Generative models can design new ester molecules with specific desired properties, such as a particular fragrance profile or biodegradability.

The following table summarizes various ML models and their potential applications in research pertaining to this compound and other esters.

| Machine Learning Model | Application | Input Data Example | Predicted Output for this compound |

|---|---|---|---|

| Random Forest | Predicting reaction yield | Reactants, catalyst, solvent, temperature | Predicted yield of its synthesis reaction |

| Graph Neural Network (GNN) | Predicting molecular properties | Molecular graph structure | Predicted solubility or toxicity |

| Recurrent Neural Network (RNN) | Generating reaction procedures from SMILES strings | SMILES representation of reactants and products | A step-by-step text procedure for its synthesis |

| Autoencoder | Predicting hydrolysis rate constant | SMILES and atomic partial charges | Predicted rate of degradation in an aqueous environment |

Due to the lack of specific research findings for "this compound" in the provided search results, an article focusing solely on this compound's applications in polymer science and as an intermediate in organic synthesis cannot be generated at this time. The available data consistently pertains to the related but chemically distinct compounds, 2-Phenoxyethyl acrylate (B77674) and 2-Phenoxyethyl methacrylate.

Therefore, to fulfill the user's request with scientific accuracy and adherence to the strict outline, targeted information on "this compound" is required. Without such information, any attempt to generate the requested article would be based on speculation and would not meet the required standards of accuracy and focus.

Exploration of Chemical Applications and Materials Science Contributions of 2 Phenoxyethyl Methoxyacetate

Function as an Intermediate in Organic Synthesis

Building Block in Multi-Step Syntheses

No specific examples or detailed research findings were identified regarding the use of 2-Phenoxyethyl methoxyacetate (B1198184) as a building block or intermediate in multi-step chemical syntheses.

Catalytic Applications and Solvent Research

Role as a Solvent in Chemical Processes

There is no available data to create a table or provide a detailed discussion on the solvent properties of 2-Phenoxyethyl methoxyacetate, including its solubility parameters or use in specific chemical processes.

Influence on Reaction Medium Properties

Research on how this compound influences reaction medium properties, such as polarity, viscosity, or reaction kinetics, is not present in the available literature.

Environmental Fate and Degradation Studies

Hydrolytic Degradation Pathways in Aqueous Environments

Specific studies detailing the hydrolytic degradation pathways, kinetics, or byproducts of this compound in aqueous environments could not be located.

Photodegradation Mechanisms

There is no available research on the photodegradation mechanisms of this compound, including its reactivity with atmospheric radicals or its decomposition under UV irradiation.

Due to the absence of specific data for this compound, the creation of an informative and scientifically accurate article strictly adhering to the provided outline is not feasible. Further primary research would be required to elucidate the properties and applications of this particular chemical compound.

Chemical Stability under Environmental Stressors

Hydrolysis

The ester functional group in this compound is the most probable site of degradation in the presence of water. Hydrolysis, which is the cleavage of a chemical bond by the addition of water, is a significant degradation pathway for esters. lumenlearning.comlibretexts.orgchemguide.co.uklibretexts.org This reaction can be catalyzed by either acids or bases. lumenlearning.comlibretexts.orgchemguide.co.uklibretexts.org

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org In the case of this compound, acidic hydrolysis would be expected to produce methoxyacetic acid and 2-phenoxyethanol (B1175444). The reaction is typically slow and requires heating with a dilute acid, such as sulfuric or hydrochloric acid, to proceed at a reasonable rate. chemguide.co.uk

Basic hydrolysis, also known as saponification, is an irreversible reaction that also results in the formation of an alcohol and a salt of the carboxylic acid. libretexts.orgsavemyexams.com When treated with a base like sodium hydroxide (B78521), this compound would be expected to yield sodium methoxyacetate and 2-phenoxyethanol. This reaction generally proceeds more readily than acidic hydrolysis and goes to completion. chemguide.co.uksavemyexams.com

Table 1: Predicted Hydrolysis Products of this compound

| Hydrolysis Condition | Reactants | Expected Products | Reversibility |

| Acidic | This compound, Water (with acid catalyst) | Methoxyacetic acid, 2-Phenoxyethanol | Reversible |

| Basic (Saponification) | This compound, Base (e.g., NaOH) | Salt of Methoxyacetic acid (e.g., Sodium Methoxyacetate), 2-Phenoxyethanol | Irreversible |

Photodegradation

Photodegradation involves the breakdown of a chemical compound by light energy. For organic compounds, this often involves the absorption of ultraviolet (UV) radiation. While specific photostability studies on this compound are not available, research on similar glycol ether acetates, such as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), indicates that photodegradation can occur. tandfonline.comnih.govtandfonline.com

The degradation of PGMEA has been shown to be influenced by the presence of UV light, with decomposition occurring via direct photolysis. tandfonline.com The rate of photodegradation can be affected by factors such as the intensity of the light source and the presence of other substances in the environment. nih.govtandfonline.com It is plausible that this compound could undergo similar photolytic processes, leading to the cleavage of its chemical bonds and the formation of smaller degradation products. The aromatic phenoxy group in the molecule may also influence its absorption of UV radiation and subsequent photodegradation pathways.

Thermal Degradation

The thermal stability of glycol ethers and their esters is an important consideration for their use in various applications. Generally, glycol ethers are considered to be thermally stable at typical use temperatures. solventsandpetroleum.com However, at elevated temperatures, decomposition can occur. solventsandpetroleum.com For instance, 2-phenoxyethanol is reported to undergo decomposition at temperatures above 350 °C. carlroth.com

The thermal degradation of this compound would likely involve the breakdown of the ether and ester linkages. The decomposition products would depend on the specific conditions, such as temperature and the presence of oxygen, but could include aldehydes, ketones, and organic acids. solventsandpetroleum.com It is important to avoid conditions such as distillation to dryness, as the product can oxidize at elevated temperatures, potentially leading to the generation of gas and pressure in closed systems. solventsandpetroleum.com

Concluding Perspectives and Future Research Directions in 2 Phenoxyethyl Methoxyacetate Chemistry

Unaddressed Challenges in Synthesis and Mechanistic Understanding

The synthesis of 2-Phenoxyethyl methoxyacetate (B1198184), like other related esters, can be approached through established esterification methods. However, optimizing these processes for efficiency, selectivity, and sustainability presents ongoing challenges. Key areas requiring further investigation include:

Catalyst Development: While traditional acid catalysts are effective, the development of novel, reusable solid acid catalysts or enzymatic approaches could lead to more environmentally benign and cost-effective synthetic routes.

Reaction Kinetics and Thermodynamics: A detailed investigation into the reaction kinetics and thermodynamics of the esterification process is lacking. Such studies would provide crucial data for process optimization and scale-up, enabling better control over reaction rates and equilibrium yields.

By-product Minimization: A thorough understanding of the reaction mechanism is essential to minimize the formation of by-products. Mechanistic studies, potentially employing isotopic labeling, could elucidate the reaction pathways and help in designing strategies to improve product purity.

A deeper mechanistic understanding will be pivotal for overcoming these synthetic hurdles and developing more robust and efficient manufacturing processes for 2-Phenoxyethyl methoxyacetate and its analogs.

Emerging Methodologies for Enhanced Characterization

The precise characterization of this compound is fundamental to understanding its properties and behavior. While standard analytical techniques provide basic structural information, emerging methodologies offer the potential for a more comprehensive analysis:

Advanced Spectroscopic Techniques: Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) can provide unambiguous confirmation of the molecular structure and connectivity. researchgate.net

Hyphenated Chromatographic Methods: The coupling of gas chromatography or liquid chromatography with mass spectrometry (GC-MS, LC-MS) allows for the sensitive detection and identification of the compound and any potential impurities.

Thermal Analysis: Methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable information on the thermal stability and phase behavior of the compound.

These advanced techniques are crucial for ensuring the purity and quality of this compound, which is critical for its potential applications. bdmaee.net

Frontiers in Computational Chemistry Applied to Phenoxyethyl Esters

Computational chemistry offers powerful tools to predict and understand the molecular properties and reactivity of phenoxyethyl esters like this compound. dtic.mil The application of theoretical models can accelerate research and development by providing insights that are often difficult to obtain through experiments alone.

Quantum Chemical Calculations: Density functional theory (DFT) and ab initio methods can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. nih.gov These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. researchgate.net This can be particularly useful for understanding its behavior in solution or within a polymer matrix.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR studies can be used to develop models that predict the physical and chemical properties of a series of related phenoxyethyl esters based on their molecular structure. This can guide the design of new compounds with desired properties.

The synergy between computational and experimental approaches will be instrumental in advancing the understanding of this class of compounds. nih.gov

Prospective Avenues for Advanced Materials and Chemical Technologies

While specific applications for this compound are not yet well-defined, the properties of related phenoxyethyl esters suggest several promising avenues for future research and development.

Polymer and Resin Chemistry: Related compounds, such as 2-Phenoxyethyl methacrylate, are used as intermediates in the production of polymers and adhesives. nih.gov this compound could potentially be explored as a monomer or an additive to modify the properties of polymers, such as their flexibility, adhesion, and refractive index.

Fragrance and Flavor Applications: The structural motif of phenoxyethyl esters is found in compounds used in the fragrance industry. nih.gov For instance, 2-Phenoxyethyl isobutyrate is a known fragrance ingredient. nist.govsigmaaldrich.com The sensory properties of this compound could be investigated to determine its potential in this area.

Specialty Solvents and Coatings: The ester functionality combined with the phenoxyethyl group may impart useful solvent properties. Its potential as a high-boiling point solvent or as a component in coating formulations could be a fruitful area of investigation.

Further research into these areas could unlock the potential of this compound and related compounds in a variety of advanced materials and chemical technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.